![molecular formula C26H28FN3O3 B2752771 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1704533-47-0](/img/structure/B2752771.png)

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

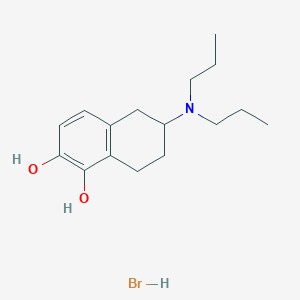

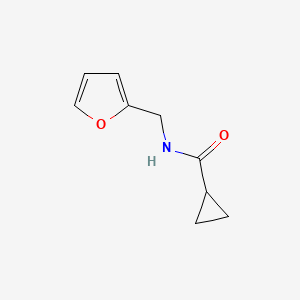

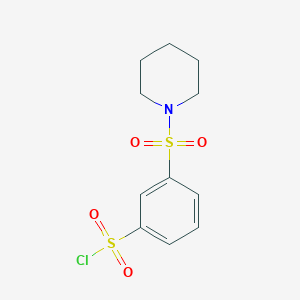

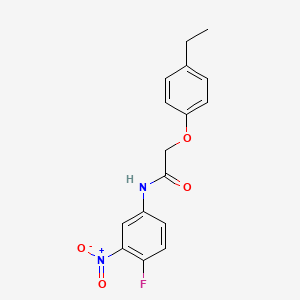

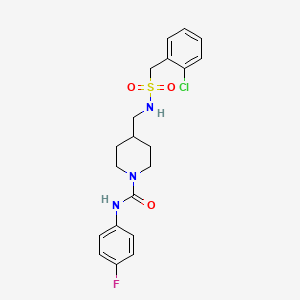

The compound is a complex organic molecule with several functional groups, including a bipiperidinyl group, a phenylisoxazolyl group, and a fluorophenoxy group. These groups are likely to confer specific chemical properties to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bipiperidinyl, phenylisoxazolyl, and fluorophenoxy groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the isoxazole ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学的研究の応用

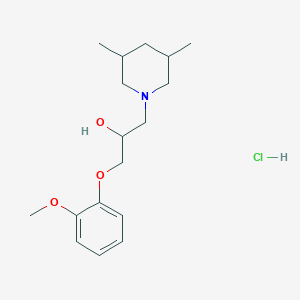

Selective NR1/2B N-Methyl-D-Aspartate Receptor Antagonists

Research on related compounds has shown potential applications in targeting the NMDA receptor, a critical component in neurological processes. For example, derivatives of similar chemical structures have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, indicating potential therapeutic applications in neurological disorders. These findings contribute to the structure-activity relationship (SAR) studies and the development of compounds with improved ADME properties for neurological applications (Borza et al., 2007).

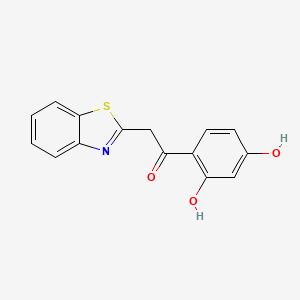

Acetylcholinesterase Inhibitors

Another area of interest involves the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine, which plays a crucial role in neurotransmission. Arylisoxazole-phenylpiperazine derivatives, with structural similarities to the mentioned compound, have shown promising AChE inhibitory activity, suggesting potential for the treatment of neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).

Antimycobacterial Activity

Compounds with related structures have been explored for their antimycobacterial activities. For instance, derivatives have demonstrated efficacy against isoniazid-resistant Mycobacterium tuberculosis, highlighting their potential as novel antimycobacterial agents (Ali & Yar, 2007).

Environmental and Industrial Applications

The compound's related analogs have been studied for environmental and industrial applications, such as in methanogenic consortia capable of transforming phenolic compounds under specific conditions. This indicates potential utility in bioremediation processes or as a part of waste treatment methodologies (Bisaillon et al., 1993).

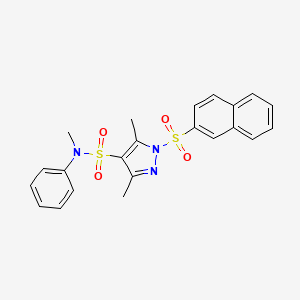

Fluorination and Spectroscopic Properties

The fluorination of fluorophores, including compounds with similar structural features, can significantly enhance their photostability and spectroscopic properties. This is crucial for developing more effective fluorophores used in biochemical imaging and diagnostics (Woydziak et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O3/c27-22-8-4-5-9-24(22)32-21-12-16-29(17-13-21)20-10-14-30(15-11-20)26(31)23-18-25(33-28-23)19-6-2-1-3-7-19/h1-9,18,20-21H,10-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSMQPMEDQBBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2752688.png)

amine](/img/structure/B2752690.png)

![1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2752691.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)

![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)

![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)